molecular formula C18H31N5O2 B4115188 N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide

N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide

Cat. No. B4115188
M. Wt: 349.5 g/mol
InChI Key: ILPGCOFJBJBWDS-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . This reaction is highly selective and yields a 1,2,3-triazole .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The presence of nitrogen in the ring contributes to the compound’s ability to participate in various chemical reactions.


Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring structure . They can act as ligands for metals, participate in hydrogen bonding, and undergo reactions with electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

Triazole compounds are generally stable and exhibit acceptable densities . They are also thermally stable, with decomposition onset temperatures typically ranging from 147–228 °C .

Mechanism of Action

The mechanism of action of triazole compounds often involves interaction with biological targets through hydrogen bonding and other non-covalent interactions . The presence of the triazole ring can enhance the ability of the compound to bind to its target, thereby increasing its biological activity .

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is ongoing interest in the development of new triazole-based drugs . Future research will likely focus on the synthesis of new triazole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

N-[1-oxo-1-[4-[(4-propyltriazol-1-yl)methyl]piperidin-1-yl]pentan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-4-6-16-13-23(21-20-16)12-15-8-10-22(11-9-15)18(25)17(7-5-2)19-14(3)24/h13,15,17H,4-12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPGCOFJBJBWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN(N=N1)CC2CCN(CC2)C(=O)C(CCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide
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N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide
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N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide

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